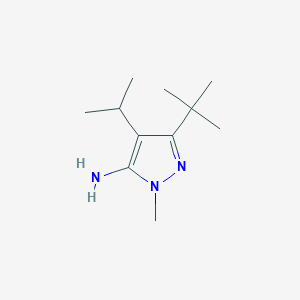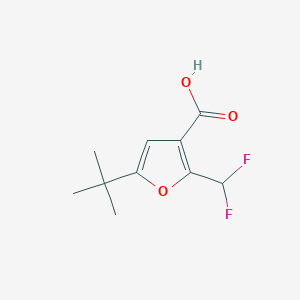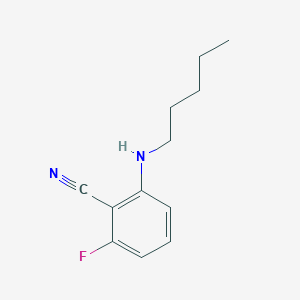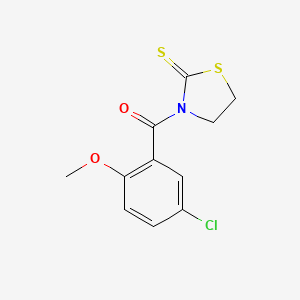![molecular formula C12H18N2O B13243354 N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine: is an organic compound with the molecular formula C12H18N2O This compound features a pyridine ring attached to an ethyl group, which is further connected to an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine typically involves the reaction of pyridine derivatives with oxan-4-amine under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction is carried out in a solvent like toluene with I2 and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions: N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like or in the presence of a base.
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxan-4-amine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(Pyridin-2-yl)ethyl]oxan-4-amine
- N-(Pyridin-4-yl)ethyl]oxan-4-amine
- N-(Pyridin-3-yl)ethyl]oxan-4-amine derivatives
Uniqueness: N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)oxan-4-amine |
InChI |
InChI=1S/C12H18N2O/c1-10(11-3-2-6-13-9-11)14-12-4-7-15-8-5-12/h2-3,6,9-10,12,14H,4-5,7-8H2,1H3 |
InChI Key |
JIZDAGDZOYBSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
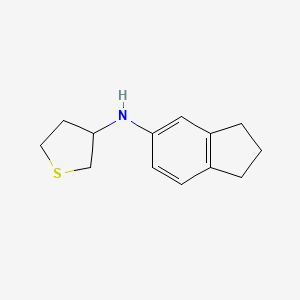
amine](/img/structure/B13243284.png)
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)

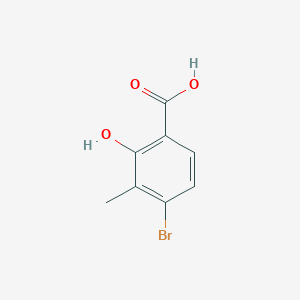
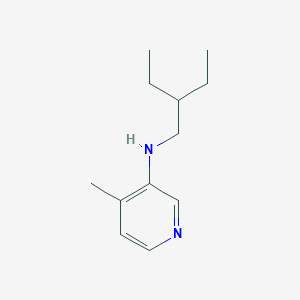
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13243309.png)
